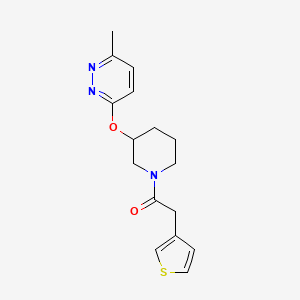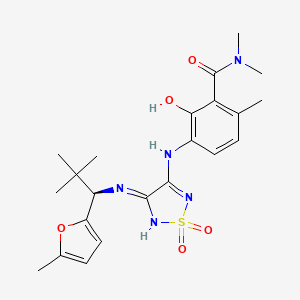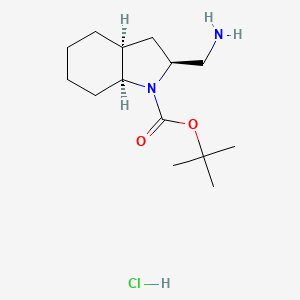![molecular formula C16H16N6O2 B2820897 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904141-11-2](/img/structure/B2820897.png)
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and a morpholine ring . Benzimidazole is a type of organic compound that’s a heterocyclic aromatic compound. It’s a 5-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzimidazole compounds are generally synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a pyrimidine ring suggests a possible route via condensation of a suitable diamine with a dicarbonyl compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and morpholine rings. Benzimidazoles are known to exhibit a broad range of chemical and biological properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeted Tyrosine Kinase Inhibitors (TKIs): The compound’s structure suggests potential as a targeted tyrosine kinase inhibitor. Researchers have synthesized novel derivatives with the motif (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide . These compounds could be explored further for their efficacy against specific kinases implicated in diseases like cancer.
Organic Synthesis
Formation of C–N Bonds: A versatile method allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone by reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . This reaction pathway provides access to C–N bond formation, which is valuable in organic synthesis.
Materials Science
Fluorinated (Benzo[d]imidazol-2-yl)methanols: Practically significant materials derived from (benzo[d]imidazol-2-yl)methanols include:
Biological Studies
Quorum Sensing Inhibition: The compound’s structural features may allow it to interfere with bacterial quorum sensing pathways. For instance, blocking the AQ signal reception at the level of PqsR could reduce transcription of pqsA-lux genes, impacting bacterial luminescence .
Mechanism of Action
Target of Action
The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The CK1 family is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . This inhibition leads to changes in the phosphorylation status of CK1δ substrates, affecting various cellular processes .
Biochemical Pathways
The inhibition of CK1δ by N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact multiple pathways, including the Wnt signaling pathway, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Result of Action
The result of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide’s action is the inhibition of CK1δ activity, leading to changes in the phosphorylation status of its substrates . This can affect various cellular processes, potentially leading to the inhibition of tumor cell line proliferation .
Future Directions
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZCFSRCVCCQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)
![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)
![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)

